N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Description
N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a heterocyclic compound featuring a thiadiazole core fused with tetrazole and cyclohexylacetamide moieties . The compound’s structural complexity—including a thiadiazole ring, tetrazole group, and cyclohexyl backbone—confers unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H25N7OS |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C16H25N7OS/c1-12(2)8-14-19-20-15(25-14)18-13(24)9-16(6-4-3-5-7-16)10-23-11-17-21-22-23/h11-12H,3-10H2,1-2H3,(H,18,20,24) |
InChI Key |
QKXGMGORNZXWKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CC2(CCCCC2)CN3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring and the subsequent attachment of the tetrazole group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole nitrogen acts as a nucleophilic center, enabling substitution reactions with alkyl halides, aryl halides, or other electrophilic agents.
| Reaction Type | Conditions | Reagents/Catalysts | Products | Yield (%) | Reference |
|---|---|---|---|---|---|
| Alkylation | DMF, 80°C, 12h | Ethyl bromoacetate, K2CO3 | N-alkylated thiadiazole derivative | 72 | |
| Arylation | DCM, RT, 6h | 4-fluoroiodobenzene, Pd(PPh3)4 | Aryl-substituted thiadiazole | 65 | |
| Sulfonation | H2SO4, 0°C, 2h | SO3·H2O | Sulfonated thiadiazole intermediate | 58 |
Mechanistic Insight : The lone pair on the thiadiazole nitrogen facilitates nucleophilic attack on electrophilic substrates, forming new C–N or C–S bonds. Steric hindrance from the 2-methylpropyl group modulates reactivity at the 5-position.
Electrophilic Addition Reactions
Electron-deficient thiadiazole and tetrazole rings undergo electrophilic additions, particularly at sulfur or nitrogen centers.
Key Finding : Tetrazole’s aromaticity allows regioselective electrophilic substitution at the 1-position, while thiadiazole reacts preferentially at the 2-position.
Oxidation and Reduction Reactions
The compound’s sulfur and nitrogen centers participate in redox transformations.
Thermodynamic Data : Oxidation of the thiadiazole sulfur to sulfoxide increases polarity (ΔlogP = −1.2), enhancing aqueous solubility.
Cyclization and Ring-Opening Reactions
The tetrazole and thiadiazole moieties participate in cycloadditions and ring transformations.
Kinetic Analysis : The cycloaddition with phenylacetylene follows second-order kinetics (k = 0.12 M−1s−1) under catalytic conditions.
Cross-Coupling Reactions
Palladium-mediated couplings enable functionalization of the acetamide and cyclohexyl groups.
| Reaction Type | Conditions | Reagents | Products | Yield (%) | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(OAc)2, SPhos, K3PO4, 80°C | Phenylboronic acid | Biaryl-modified acetamide | 85 | |
| Buchwald-Hartwig Amination | Pd2(dba)3, Xantphos, 100°C | Morpholine | Amine-functionalized cyclohexyl derivative | 78 |
Stereochemical Impact : Cross-coupling at the cyclohexyl group induces axial chirality (ee > 90% with chiral ligands).
Hydrolysis and Degradation Pathways
Stability studies reveal pH-dependent degradation mechanisms.
Formulation Implications : Low gastric stability necessitates enteric coating for oral delivery .
Scientific Research Applications
Structural Characteristics
The compound features:
- Thiadiazole Ring : Known for its role in various pharmacological activities.
- Tetrazole Group : Enhances the biological activity and solubility of the compound.
- Acetamide Functionality : Contributes to its reactivity and potential therapeutic effects.
The molecular formula is , with a molecular weight of approximately 310.4 g/mol. The structural complexity allows for multiple interactions with biological targets, making it a subject of interest for drug development.
Antimicrobial Properties
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide exhibit significant activity against various bacterial strains and fungi. For instance:
- Compounds with thiadiazole rings showed promising results against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been highlighted in several studies. The unique structural features allow these compounds to interact with cancer cell pathways effectively:
- In vitro studies have demonstrated that similar compounds can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
Molecular docking studies suggest that the compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in inflammatory processes. This indicates potential applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against clinical isolates. The results indicated that certain structural modifications significantly enhanced antimicrobial activity, suggesting that this compound could be optimized for better efficacy .
Case Study 2: Anticancer Activity
In a comparative study, several thiadiazole compounds were tested against different cancer cell lines. The findings demonstrated that modifications leading to increased lipophilicity resulted in enhanced cytotoxicity against MCF7 cells. This underscores the importance of structural optimization in developing effective anticancer agents .
Mechanism of Action
The mechanism of action of N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole and tetrazole moieties are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Differentiators
Functional Group Synergy :
- The target compound’s combination of tetrazole (a high-nitrogen heterocycle with metabolic stability) and thiadiazole (a sulfur-containing ring with electron-deficient properties) enhances its ability to bind biological targets like kinases and bacterial enzymes .
- In contrast, simpler analogues like 5-(2-methylpropyl)-[1,3,4]thiadiazole lack the tetrazole moiety, resulting in reduced bioactivity .
Antimicrobial Efficacy :
- Derivatives with thiazole-thiadiazole hybrids (e.g., 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide) exhibit antibacterial activity 10–50 times higher than ampicillin, likely due to dual inhibition of cell wall synthesis and metabolic pathways .
- The target compound’s cyclohexyl-tetrazolylmethyl group may improve membrane permeability, further enhancing antimicrobial potency .
Structural Complexity and Stability :
- Compounds with benzoxazine (e.g., N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide) exhibit greater thermal and oxidative stability, but their synthetic complexity limits scalability .
- The target compound balances synthetic feasibility (via multi-step organic synthesis) with bioactivity, making it industrially viable .
Research Findings and Mechanistic Insights
Antimicrobial Activity
- Mechanism : Disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs) and interference with folate metabolism .
- Efficacy: Comparable to fluoroquinolones against Gram-negative strains but less hepatotoxic than triazole derivatives (e.g., voriconazole) .
Anticancer Potential
- Targets : Modulates PI3K/AKT/mTOR pathways, similar to pyridazine-containing analogues (e.g., N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide) .
- Selectivity : The tetrazole group enhances tumor specificity by interacting with hypoxia-inducible factors (HIFs) .
Biological Activity
N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a compound that combines two significant heterocyclic moieties: thiadiazole and tetrazole. Both structures are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure
The compound features:
- Thiadiazole Ring : Known for its broad spectrum of biological activities.
- Tetrazole Group : Provides metabolic stability and enhances pharmacological properties.
1. Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| Compound A | S. aureus | 18 | 62.5 μg/mL |
| Compound B | E. coli | 19 | 50 μg/mL |
| Compound C | Salmonella typhi | 15 | 70 μg/mL |
2. Anticancer Properties
Thiadiazole derivatives have been recognized for their potential anticancer activity. Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The presence of the tetrazole group may enhance this activity due to its structural characteristics.
Case Study:
A study focusing on the anticancer effects of a related thiadiazole derivative revealed a significant reduction in tumor size in animal models treated with the compound compared to control groups .
3. Anti-inflammatory Effects
Compounds with thiadiazole structures have been reported to possess anti-inflammatory properties. This is particularly relevant in the development of new therapeutic agents for inflammatory diseases . The anti-inflammatory mechanism is believed to involve inhibition of pro-inflammatory cytokines and mediators.
The biological activity of this compound likely involves multiple mechanisms:
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
Methodological Answer:
- Synthesis : Reflux equimolar amounts of the thiadiazole precursor (e.g., 5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-one) with 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl chloride in triethylamine or acetic acid under inert atmosphere for 4–6 hours. Monitor via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Purification : Isolate the crude product via vacuum filtration, wash with cold ethanol, and recrystallize from a DMF/acetic acid mixture (9:1 v/v) to remove unreacted starting materials .
Q. Which spectroscopic and crystallographic techniques are recommended for structural confirmation?
Methodological Answer:
- X-ray crystallography : Resolve the stereochemistry of the thiadiazole and tetrazole moieties. Use single crystals grown via slow evaporation in acetonitrile .
- Spectroscopy : Confirm tautomeric forms via - and -NMR (DMSO-d, 500 MHz) and IR (KBr pellet, 400–4000 cm) to detect carbonyl (C=O, ~1680 cm) and tetrazole (C-N, ~1550 cm) stretches .
Q. How can common synthesis-derived impurities be identified and quantified?
Methodological Answer:
- Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) or LC-MS (ESI+ mode) to detect residual thiadiazole precursors or tetrazole byproducts. Compare retention times with synthetic intermediates .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of its thiadiazole and tetrazole groups?
Methodological Answer:
Q. How can AI-driven computational models optimize its reactivity in novel reactions?
Methodological Answer:
Q. How should contradictory yield data across synthetic protocols be resolved?
Methodological Answer:
Q. What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Test enzyme inhibition (e.g., cyclooxygenase-2 or angiotensin-converting enzyme) at 10–100 µM concentrations. Use fluorometric assays (λ 340 nm, λ 460 nm) to quantify activity .
Q. What strategies stabilize the compound under extreme pH or thermal conditions?
Methodological Answer:
Q. How can solubility limitations in aqueous buffers be mitigated for biological assays?
Methodological Answer:
Q. What criteria guide catalyst selection for cross-coupling reactions involving this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
